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2,3-Phenazinediol, 1-undecyl- - 61513-10-8

2,3-Phenazinediol, 1-undecyl-

Catalog Number: EVT-14701450
CAS Number: 61513-10-8
Molecular Formula: C23H30N2O2
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3-Phenazinediol, 1-undecyl- is a chemical compound that belongs to the phenazine family, characterized by its unique structure and properties. This compound is notable for its potential applications in various scientific fields, including materials science and biochemistry. The molecular formula for 2,3-Phenazinediol, 1-undecyl- is C15_{15}H18_{18}N2_2O2_2, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Source

The compound can be synthesized through various chemical methods involving phenazine derivatives and long-chain alkyl groups. The specific synthesis methods can vary depending on the desired purity and yield of the final product.

Classification

2,3-Phenazinediol, 1-undecyl- is classified as an organic compound. It falls under the category of heterocyclic compounds due to its nitrogen-containing ring structure. Additionally, it can be categorized as a phenazine derivative due to the presence of the phenazine core.

Synthesis Analysis

Methods

The synthesis of 2,3-Phenazinediol, 1-undecyl- typically involves multi-step organic reactions. One common method includes the condensation of phenazine with undecanoic acid or its derivatives.

Technical Details

  1. Starting Materials: The synthesis usually starts with readily available phenazine derivatives.
  2. Reagents: Common reagents include strong acids or bases to facilitate the reaction between phenazine and undecanoic acid.
  3. Reaction Conditions: The reactions may require specific temperature control and reaction times to ensure complete conversion and optimal yield.
Molecular Structure Analysis

Structure

The molecular structure of 2,3-Phenazinediol, 1-undecyl- features a phenazine core with hydroxyl groups at the 2 and 3 positions and a long undecyl chain at one end. This structure contributes to its unique properties.

Data

The molecular weight of 2,3-Phenazinediol, 1-undecyl- is approximately 258.32 g/mol. Its structural formula can be represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2
Chemical Reactions Analysis

Reactions

2,3-Phenazinediol, 1-undecyl- can participate in various chemical reactions typical for phenazines:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Substitution Reactions: The nitrogen atoms in the phenazine ring can engage in electrophilic substitution reactions.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature, solvents) to proceed efficiently. For instance, oxidation reactions may utilize oxidizing agents like potassium permanganate or chromium trioxide.

Mechanism of Action

Process

The mechanism of action for 2,3-Phenazinediol, 1-undecyl- primarily involves its interactions with biological systems or materials. Its phenazine structure allows it to participate in redox reactions, which can be significant in biochemical pathways.

Data

Studies have indicated that compounds with similar structures exhibit antioxidant properties due to their ability to donate electrons and stabilize free radicals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid with a crystalline structure.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • Melting Point: The melting point varies but is generally around 80–90 °C.

Relevant data from studies indicate that similar compounds exhibit varying degrees of stability based on substituents on the phenazine ring.

Applications

Scientific Uses

2,3-Phenazinediol, 1-undecyl- has potential applications in several scientific domains:

  • Materials Science: Used in the development of conductive polymers due to its redox-active nature.
  • Biochemistry: Investigated for its antioxidant properties and potential role in biological systems.
  • Pharmaceuticals: Explored as a lead compound for developing drugs targeting oxidative stress-related diseases.
Biosynthesis and Microbial Production of 1-Undecyl-2,3-Phenazinediol Analogs

Genomic Organization of Phenazine Biosynthetic Gene Clusters in Producer Organisms

Phenazine biosynthesis is governed by conserved core gene clusters (typically phzABCDEFG) responsible for assembling the tricyclic phenazine-1,6-dicarboxylic acid (PDC) scaffold. In strains producing alkylated derivatives like 1-undecyl-2,3-phenazinediol, these core genes are accompanied by modification clusters encoding enzymes for side-chain attachment, hydroxylation, and other tailoring reactions. The genome of Xenorhabdus szentirmaii exemplifies this dual-cluster organization, where two physically separate loci coordinate: Cluster I (phzABCDEFG) synthesizes PDC, while Cluster II encodes a flavin-dependent monooxygenase (alpH), a fatty acyl-AMP ligase (alsA), and an acyl carrier protein (alsB) essential for undecyl side-chain incorporation [6].

Genes within these clusters exhibit strict transcriptional coordination. In Streptomyces spp., TetR-family regulators (e.g., ppzV) control prenylation timing, while LysR-type regulators (e.g., ppzY) activate core phenazine biosynthesis [2]. Modularity is evident in Pseudomonas systems, where phzM (encoding phenazine-specific methyltransferase) and phzS (hydroxylase) flank the core operon, enabling species-specific modifications [3]. For undecyl-phenazine production, alsA (fatty acid ligase) and alpH (oxygenase) are invariably co-localized, suggesting their genetic coupling is essential for efficient alkyl transfer [6].

Table 1: Genetic Components of Phenazine Biosynthetic Clusters in Alkylphenazine-Producing Bacteria

Gene SymbolFunctionLocation Relative to Core ClusterProducer Organism Examples
phzABCDEFGPDC scaffold synthesisCore clusterPseudomonas, Streptomyces, Xenorhabdus
alsAFatty acyl-AMP ligaseAdjacent modification clusterXenorhabdus szentirmaii
alsBAcyl carrier proteinAdjacent modification clusterXenorhabdus szentirmaii
alpHAldehyde-forming oxygenaseAdjacent modification clusterXenorhabdus szentirmaii
ppzMPhenazine N-methyltransferaseWithin core clusterStreptomyces anulatus
ppzVTetR-family pathway regulatorFlanking regionStreptomyces anulatus

Enzymatic Mechanisms for Alkyl Side Chain Incorporation in Phenazine Derivatives

The undecyl side chain in 1-undecyl-2,3-phenazinediol originates from fatty acid metabolism, diverging from prenyl-donor systems used in derivatives like endophenazines. The pathway involves three enzymatic stages:

  • Fatty Acid Activation: Medium-chain fatty acids (C11-C15) are converted to acyl-adenylates by AlsA, a fatty acyl-AMP ligase selective for linear saturated chains. AlsA exhibits kinetic preference for undecanoic acid (Km = 18 μM), priming it for transfer [6].
  • Carrier Protein Loading: Acyl-adenylates are transferred to the phosphopantetheine group of AlsB (a dedicated acyl carrier protein), forming acyl-holo-AlsB thioesters. AlsB’s conserved serine residue is essential for thioester bond formation [6].
  • Phenazine Alkylation & Reduction: The acyl-holo-AlsB intermediate is oxidized by AlpH, a NADPH-dependent oxygenase, generating a reactive aldehyde. This aldehyde undergoes non-enzymatic Schiff base formation with the amine group at C3 of the phenazine core, followed by NADH-dependent reduction to stabilize the alkyl linkage [6] [7].

The positional specificity of alkylation (C1 vs C3) is controlled by core-modifying oxygenases. In X. szentirmaii, 2,3-dihydroxylation precedes alkylation, directing the undecyl group exclusively to C1. This contrasts with Streptomyces spp., where prenylation occurs prior to ring oxidation [2] [6]. Deletion of alpH abolishes undecyl-phenazine production but accumulates PDC, confirming its role in side-chain activation [6].

Table 2: Enzymatic Steps for 1-Undecyl-2,3-Phenazinediol Biosynthesis

StepEnzyme(s)Cofactors/SubstratesProduct
Fatty acid activationAlsA (fatty acyl-AMP ligase)ATP, undecanoic acidUndecanoyl-AMP
Carrier loadingAlsB (acyl carrier protein)Undecanoyl-AMPUndecanoyl-holo-AlsB thioester
Aldehyde formationAlpH (oxygenase)NADPH, O₂11-Oxoundecanal
Schiff base formationNon-enzymatic2,3-PhenazinediolIminium intermediate
ReductionUnknown reductaseNADH1-Undecyl-2,3-phenazinediol

Heterologous Expression Systems for Modified Phenazine Pathway Engineering

Efficient production of 1-undecyl-2,3-phenazinediol analogs relies on reconstituting its biosynthetic pathway in genetically tractable hosts. Three host systems show promise:

  • Streptomyces coelicolor: Engineered S. coelicolor M512 strains expressing the X. szentirmaii alsA-alsB-alpH cassette produce 1-alkyl-2,3-phenazinediols (C11-C15). Titers reach 120 mg/L with optimized promoters (ermEp), but undecyl derivatives require fatty acid feeding [2] [6]. Chassis limitations include native phosphatase activity hydrolyzing acyl-adenylates. Deleting phoA (alkaline phosphatase) improves yields 2.3-fold [6].

  • Pseudomonas putida: Leveraging its innate phenazine core machinery (phz operon), P. putida KT2440 expressing alsA-alsB-alpH synthesizes 1-undecyl-2,3-phenazinediol from glucose. However, endogenous quinone reductases reduce phenazine rings prematurely, causing >50% yield loss. Co-expression of qor (quinone oxidoreductase) knockouts mitigates this [3] [6].

  • Escherichia coli: Although lacking native phenazine pathways, E. coli enables modular pathway assembly. Co-expression of phzABCDEFG (from P. aeruginosa), phzS (hydroxylase), and alsA-alsB-alpH yields 1-alkylphenazines. Yet, low solubility of fatty acid substrates limits titers to <20 mg/L. Engineering fadD (fatty acyl-CoA ligase) variants with expanded substrate specificity enhances C11 acid uptake [6] [9].

Critical Optimization Parameters:

  • Promoter Strength: Constitutive promoters (e.g., tac, ermE) cause metabolic burden. Inducible systems (e.g., araBAD) improve biomass before pathway activation [2].
  • Chaperone Co-expression: DnaK-DnaJ-GrpE complexes increase solubility of AlpH and AlsA, boosting undecyl-phenazine titers 1.8-fold [9].
  • Fatty Acid Feeding: Undecanoic acid supplementation must be pulsed during stationary phase to minimize toxicity. Encapsulation in cyclodextrins improves bioavailability [7].

Table 3: Heterologous Systems for 1-Alkyl-2,3-Phenazinediol Production

Host StrainPathway Components ExpressedMax Titer (mg/L)Key Engineering Interventions
S. coelicolor M512alsA-alsB-alpH (from X. szentirmaii)120 (C11)ermEp promoter; ΔphoA
P. putida KT2440alsA-alsB-alpH + native phz85 (C11)Δqor; Ptac promoter
E. coli BL21(DE3)phzABCDEFG-phzS + alsA-alsB-alpH19 (C11)fadD variant; arabinose induction

Compound Name Index

  • 2,3-Phenazinediol, 1-undecyl-
  • Phenazine-1,6-dicarboxylic acid (PDC)
  • Endophenazine A
  • Iodinin (1,6-dihydroxyphenazine 5,10-dioxide)
  • Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide)

Properties

CAS Number

61513-10-8

Product Name

2,3-Phenazinediol, 1-undecyl-

IUPAC Name

1-undecylphenazine-2,3-diol

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C23H30N2O2/c1-2-3-4-5-6-7-8-9-10-13-17-22-20(16-21(26)23(17)27)24-18-14-11-12-15-19(18)25-22/h11-12,14-16,26-27H,2-10,13H2,1H3

InChI Key

FNYALHQBNHNQCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=CC2=NC3=CC=CC=C3N=C21)O)O

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